molecular formula C21H22I2N4O3 B391937 N-{2-[4-(3-IODOBENZOYL)PIPERAZINO]ETHYL}-N-(4-IODOPHENYL)ETHANEDIAMIDE

N-{2-[4-(3-IODOBENZOYL)PIPERAZINO]ETHYL}-N-(4-IODOPHENYL)ETHANEDIAMIDE

Cat. No.: B391937
M. Wt: 632.2g/mol
InChI Key: RLIMDBSMRKUNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide is a synthetic organic compound that features two iodophenyl groups and a piperazine ring

Properties

Molecular Formula

C21H22I2N4O3

Molecular Weight

632.2g/mol

IUPAC Name

N-[2-[4-(3-iodobenzoyl)piperazin-1-yl]ethyl]-N'-(4-iodophenyl)oxamide

InChI

InChI=1S/C21H22I2N4O3/c22-16-4-6-18(7-5-16)25-20(29)19(28)24-8-9-26-10-12-27(13-11-26)21(30)15-2-1-3-17(23)14-15/h1-7,14H,8-13H2,(H,24,28)(H,25,29)

InChI Key

RLIMDBSMRKUNGX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC(=CC=C3)I

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Iodination of Phenyl Groups: The iodination of phenyl groups can be achieved using iodine and an oxidizing agent such as nitric acid.

    Coupling Reactions: The iodinated phenyl groups are then coupled with the piperazine intermediate using coupling agents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering cellular pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N’-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
  • N-(4-chlorophenyl)-N’-(2-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide

Uniqueness

N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide is unique due to the presence of iodine atoms, which can significantly influence its reactivity and interactions compared to its bromine or chlorine analogs.

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